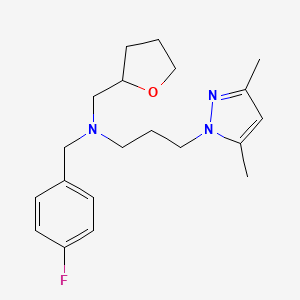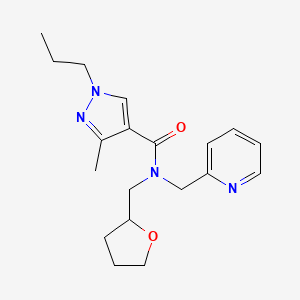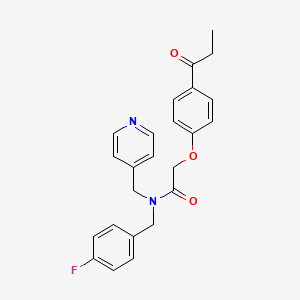![molecular formula C20H25NO3 B5905472 (5-{[allyl(2-methoxybenzyl)amino]methyl}-2-methoxyphenyl)methanol](/img/structure/B5905472.png)
(5-{[allyl(2-methoxybenzyl)amino]methyl}-2-methoxyphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-{[Allyl(2-methoxybenzyl)amino]methyl}-2-methoxyphenyl)methanol, also known as ABAM, is a chemical compound that has been studied for its potential applications in scientific research. ABAM is a derivative of the opioid receptor ligand, β-funaltrexamine, and has been shown to have unique properties that make it a promising tool for studying the opioid receptor system.
作用機序
(5-{[allyl(2-methoxybenzyl)amino]methyl}-2-methoxyphenyl)methanol binds to the mu opioid receptor with high affinity and acts as a partial agonist. This means that it activates the receptor to a lesser extent than a full agonist such as morphine. (5-{[allyl(2-methoxybenzyl)amino]methyl}-2-methoxyphenyl)methanol has also been shown to have antagonist properties at the delta opioid receptor, which may contribute to its unique pharmacological profile.
Biochemical and Physiological Effects:
(5-{[allyl(2-methoxybenzyl)amino]methyl}-2-methoxyphenyl)methanol has been shown to produce a range of biochemical and physiological effects in animal models. These include analgesia, sedation, respiratory depression, and gastrointestinal effects. (5-{[allyl(2-methoxybenzyl)amino]methyl}-2-methoxyphenyl)methanol has also been shown to have a lower potential for abuse and dependence compared to traditional opioids such as morphine.
実験室実験の利点と制限
One advantage of using (5-{[allyl(2-methoxybenzyl)amino]methyl}-2-methoxyphenyl)methanol in scientific research is its unique pharmacological profile. (5-{[allyl(2-methoxybenzyl)amino]methyl}-2-methoxyphenyl)methanol has been shown to have a lower potential for abuse and dependence compared to traditional opioids, which makes it a safer alternative for studying the opioid receptor system. However, one limitation of using (5-{[allyl(2-methoxybenzyl)amino]methyl}-2-methoxyphenyl)methanol is its relatively low potency compared to other opioids. This may limit its usefulness in certain experiments where higher doses are required.
将来の方向性
There are several future directions for research on (5-{[allyl(2-methoxybenzyl)amino]methyl}-2-methoxyphenyl)methanol and its potential applications in scientific research. One area of interest is the development of new drugs that target the opioid receptor system for the treatment of pain and addiction. (5-{[allyl(2-methoxybenzyl)amino]methyl}-2-methoxyphenyl)methanol has provided valuable insights into the structure and function of the opioid receptor, which may lead to the development of more effective and safer drugs in the future. Another area of interest is the use of (5-{[allyl(2-methoxybenzyl)amino]methyl}-2-methoxyphenyl)methanol as a tool for studying the interactions between the opioid receptor system and other neurotransmitter systems in the brain. This may provide new insights into the mechanisms underlying addiction and other neuropsychiatric disorders.
合成法
(5-{[allyl(2-methoxybenzyl)amino]methyl}-2-methoxyphenyl)methanol can be synthesized using a multistep process that involves the coupling of two key intermediates: (5-bromo-2-methoxyphenyl)methanol and allyl(2-methoxybenzyl)amine. The reaction is carried out under mild conditions using a palladium catalyst, and the final product is purified using column chromatography.
科学的研究の応用
(5-{[allyl(2-methoxybenzyl)amino]methyl}-2-methoxyphenyl)methanol has been used in a variety of scientific studies to investigate the opioid receptor system. One key area of research has been the development of new drugs that target the opioid receptor system for the treatment of pain and addiction. (5-{[allyl(2-methoxybenzyl)amino]methyl}-2-methoxyphenyl)methanol has been used as a tool to study the structure and function of the opioid receptor, which has led to the discovery of new ligands with improved pharmacological properties.
特性
IUPAC Name |
[2-methoxy-5-[[(2-methoxyphenyl)methyl-prop-2-enylamino]methyl]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-4-11-21(14-17-7-5-6-8-19(17)23-2)13-16-9-10-20(24-3)18(12-16)15-22/h4-10,12,22H,1,11,13-15H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVSOKIMGKFYBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN(CC=C)CC2=CC=CC=C2OC)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]ethanamine](/img/structure/B5905403.png)
![N-(2-methoxybenzyl)-N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]prop-2-en-1-amine](/img/structure/B5905408.png)
![4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]piperidine](/img/structure/B5905422.png)
![N-ethyl-N'-(2-isopropylphenyl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]succinamide](/img/structure/B5905428.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-methyl-1-pyridin-2-ylethanamine](/img/structure/B5905435.png)

![N-isopropyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]propanamide](/img/structure/B5905440.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[3-(2-hydroxyphenyl)propyl]acetamide](/img/structure/B5905441.png)

![N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1-pyrimidin-2-ylpiperidine-4-carboxamide](/img/structure/B5905457.png)
![((2S)-1-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}pyrrolidin-2-yl)methanol](/img/structure/B5905464.png)
![4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(pyrazin-2-ylmethyl)pyrimidin-2-amine](/img/structure/B5905469.png)
![1-[4-(pentanoylamino)benzoyl]piperidine-2-carboxylic acid](/img/structure/B5905475.png)